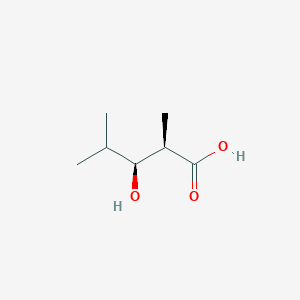

(2R,3S)-2,4-Dimethyl-3-hydroxyvaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enzymatic Production for Industrial Polymers

Hydroxycarboxylic acids, such as 3-hydroxyvaleric acid, are crucial for producing industrially significant polymers. The enzymatic production route is preferred over chemical synthesis due to its ambient temperature operation, lack of need for harsh acidic or basic conditions, and high selectivity and conversion rates. Protein engineering has notably enhanced the specific activity of nitrilase enzymes from Acidovorax facilis 72W, enabling the efficient conversion of 3-hydroxyvaleronitrile to 3-hydroxyvaleric acid. This advancement has led to the development of commercially viable bioprocesses for producing these valuable hydroxycarboxylic acids, which are essential for polymer synthesis (Wu et al., 2007).

Electrogeneration of Hydroxyl Radicals

Research on the electrogeneration of hydroxyl radicals at boron-doped diamond (BDD) electrodes has shown the ability to produce hydroxylated products such as 2,3- and 2,5-dihydroxybenzoic acids from salicylic acid. This process is facilitated by the electrogenerated hydroxyl radicals as intermediates, demonstrating the potential for advanced oxidation processes in environmental and synthetic chemistry applications (Marselli et al., 2003).

Microbial Degradation of Polyhydroxyalkanoates

The degradation of polyhydroxyalkanoates (PHA) with varying chemical compositions, including copolymers of 3-hydroxyvaleric acid, has been studied to understand the biodegradability of these materials. The research found specific microbial degraders for different PHA types, indicating the potential for targeted biodegradation processes in waste management and recycling of bioplastics (Volova et al., 2017).

Biosynthetic Route to Platform Chemicals

A novel biosynthetic pathway has been developed for the production of various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, a precursor to 3-hydroxy-γ-butyrolactone. This pathway highlights the potential for biomass to replace petroleum feedstocks in producing important platform chemicals. The engineered enzymes involved in this pathway could revolutionize the production of chemicals and materials from renewable resources (Martin et al., 2013).

Methane-based Biosynthesis

Engineering efforts in Methylosinus trichosporium OB3b have led to the biosynthesis of 4-hydroxybutyrate and the copolymer P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane, showcasing the innovative use of methane, a potent greenhouse gas, as a feedstock for valuable biochemical production. This approach not only offers a sustainable method for polymer production but also contributes to the mitigation of methane emissions (Nguyen & Lee, 2021).

Propiedades

IUPAC Name |

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRIJRMABYUYBG-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(C)C)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2971619.png)

![3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2971623.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971631.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2971635.png)

![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2971640.png)